molecular formula N4O12Pu B079011 Nitric acid, plutonium salt CAS No. 14913-29-2

Nitric acid, plutonium salt

Katalognummer B079011
CAS-Nummer: 14913-29-2
Molekulargewicht: 307.077 g/mol
InChI-Schlüssel: ZQPKENGPMDNVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitric acid, plutonium salt is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a combination of nitric acid and plutonium, which makes it highly reactive and useful in several experiments.

Wissenschaftliche Forschungsanwendungen

Nitric acid, plutonium salt has several scientific research applications. It is commonly used in nuclear chemistry experiments to study the behavior of plutonium in different environments. It is also used in the production of nuclear weapons and as a fuel for nuclear reactors. Additionally, it is used in the production of other chemicals and as a reagent in various chemical reactions.

Wirkmechanismus

The mechanism of action of nitric acid, plutonium salt involves the interaction of plutonium with the nitrate ions in nitric acid. This interaction produces a highly reactive compound that can undergo various chemical reactions. The compound is highly reactive due to the presence of the plutonium metal, which can easily donate or accept electrons.
Biochemical and Physiological Effects:
Nitric acid, plutonium salt has several biochemical and physiological effects. It is toxic to living organisms and can cause severe health problems if ingested or inhaled. The compound can cause damage to the liver, kidneys, and other organs. It can also cause genetic mutations and increase the risk of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using nitric acid, plutonium salt in lab experiments are its high reactivity and ability to undergo various chemical reactions. However, the limitations include its toxicity and potential health risks for researchers.

Zukünftige Richtungen

For research include the development of safer handling methods and the study of the compound's behavior in different environments.

Synthesemethoden

The synthesis of nitric acid, plutonium salt involves the reaction of plutonium metal or plutonium oxide with concentrated nitric acid. The reaction produces a highly reactive compound that can be used in various experiments.

Eigenschaften

CAS-Nummer

14913-29-2

Produktname

Nitric acid, plutonium salt

Molekularformel

N4O12Pu

Molekulargewicht

307.077 g/mol

IUPAC-Name

nitric acid;plutonium

InChI

InChI=1S/HNO3.Pu/c2-1(3)4;/h(H,2,3,4);

InChI-Schlüssel

ZQPKENGPMDNVKK-UHFFFAOYSA-N

SMILES

[N+](=O)(O)[O-].[Pu]

Kanonische SMILES

[N+](=O)(O)[O-].[Pu]

Verwandte CAS-Nummern

13823-27-3 (Pu4-nitrate)

Synonyme

plutonium nitrate
plutonium nitrate (Pu-HNO3), 238Pu-labeled
plutonium nitrate (Pu-HNO3), 239Pu-labeled
plutonium nitrate (Pu3-HNO3), 239Pu-labeled
plutonium nitrate (Pu4-HNO3)
plutonium nitrate (Pu4-HNO3), 237Pu-labeled
plutonium nitrate (Pu4-HNO3), 238Pu-labeled
plutonium nitrate (Pu4-HNO3), 239Pu-labeled
plutonium nitrate (Pu4-HNO3), 240Pu-labeled
plutonium nitrate (Pu5-HNO3), 239Pu-labeled
plutonium nitrate (Pu6-HNO3), 239Pu-labeled

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.